molecular formula C20H19Cl2N5O2S B11678820 N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11678820
M. Wt: 464.4 g/mol
InChI Key: SBJMDXHDKUBAMM-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of acetohydrazide derivatives featuring a 1,2,4-triazole core substituted with an ethyl group at position 4 and a 4-methoxyphenyl group at position 3. The sulfanyl (-S-) linker connects the triazole ring to the acetohydrazide moiety, which is further functionalized with a 2,6-dichlorophenyl-methylidene group . The synthesis typically involves condensation of a substituted hydrazine with a ketone or aldehyde under acidic conditions, as exemplified in analogous procedures for triazole-thioacetohydrazide derivatives .

Key structural features influencing its bioactivity include:

  • 4-Ethyl-5-(4-methoxyphenyl)-1,2,4-triazole: The electron-donating methoxy group may improve solubility, while the ethyl group contributes to steric effects.
  • Sulfanyl-acetohydrazide bridge: Facilitates hydrogen bonding and conformational flexibility for target engagement .

Properties

Molecular Formula

C20H19Cl2N5O2S

Molecular Weight

464.4 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H19Cl2N5O2S/c1-3-27-19(13-7-9-14(29-2)10-8-13)25-26-20(27)30-12-18(28)24-23-11-15-16(21)5-4-6-17(15)22/h4-11H,3,12H2,1-2H3,(H,24,28)/b23-11+

InChI Key

SBJMDXHDKUBAMM-FOKLQQMPSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)OC

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC=C2Cl)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hydrazide: This involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the hydrazide intermediate.

    Formation of the triazole ring: The hydrazide is then reacted with an appropriate aldehyde under acidic conditions to form the triazole ring.

    Final condensation: The triazole intermediate is then condensed with 2,6-dichlorobenzaldehyde under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield hydrazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the triazole ring, benzylidene group, or acetohydrazide moiety. These variations significantly impact physicochemical properties and bioactivity:

Compound Name / ID Triazole Substituents Benzylidene Group Key Properties/Bioactivity Reference
N'-[(E)-(2,6-Dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-Ethyl, 5-(4-methoxyphenyl) 2,6-Dichlorophenyl High lipophilicity; potential enzyme inhibition
ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide) 4-Ethyl, 5-(pyridine-2-yl) 2-Phenyl Enhanced solubility due to pyridine; moderate anticancer activity
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N′-(2-ethoxybenzylidene)acetohydrazide (306757-40-4) 4-Phenyl, 5-(4-chlorophenyl) 2-Ethoxyphenyl Improved metabolic stability; antimicrobial activity
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(4-nitrophenyl)methylidene]acetohydrazide (303102-83-2) 4-Ethyl, 5-(4-methoxyphenyl) 4-Nitrophenyl Electron-withdrawing nitro group; potential ROS modulation

Key Observations :

  • Electron-donating groups (e.g., methoxy, ethoxy) improve solubility but may reduce binding affinity in hydrophobic pockets .
  • Halogenated benzylidenes (e.g., 2,6-dichloro, 4-chloro) enhance target specificity via halogen bonds .
  • Heterocyclic substituents (e.g., pyridine in ZE-4b) introduce hydrogen-bonding capabilities, improving interactions with enzymes like HDACs .
Computational and Bioactivity Comparisons
  • Similarity Metrics :

    • The Tanimoto coefficient (using MACCS or Morgan fingerprints) quantifies structural similarity. For example, derivatives with 4-ethyl-5-aryl triazoles show >70% similarity, whereas variations in the benzylidene group reduce scores to ~50–60% .
    • Molecular networking (cosine scores from MS/MS fragmentation) clusters compounds with shared pharmacophores, aiding in dereplication .
  • Bioactivity Profiling: Hierarchical clustering of bioactivity data (e.g., NCI-60 cancer cell line assays) reveals that compounds with similar triazole substituents cluster together, suggesting shared modes of action (e.g., tubulin inhibition or topoisomerase targeting) . The target compound’s 2,6-dichlorophenyl group correlates with enhanced cytotoxicity compared to non-halogenated analogues .
QSAR and Molecular Modeling Insights
  • QSAR Models :

    • The 4-ethyl group on the triazole ring is critical for steric bulk, optimizing interactions with hydrophobic enzyme pockets .
    • Sulfanyl-acetohydrazide moieties are essential for hydrogen bonding with catalytic residues (e.g., in carbonic anhydrase or HDACs) .
  • Docking Studies :

    • Derivatives with 4-methoxyphenyl groups exhibit stronger binding to estrogen receptors than those with nitro or chloro substituents, likely due to π-π stacking and polar interactions .

Biological Activity

N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H19Cl2N5O2SC_{20}H_{19}Cl_{2}N_{5}O_{2}S with a molecular weight of 448.37 g/mol. Its structure includes a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H19Cl2N5O2SC_{20}H_{19}Cl_{2}N_{5}O_{2}S
Molecular Weight448.37 g/mol
IUPAC NameThis compound
CAS Number361165-81-3

Synthesis

The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate aldehydes and thioketones. The presence of the triazole moiety enhances the compound's biological profile.

Antifungal Activity

Research indicates that compounds with similar triazole structures exhibit antifungal properties. For instance, triazolium salts have shown significant antifungal activity against various strains, with minimum inhibitory concentrations (MIC) ranging from 0.009 to 0.037 mg/mL for the most potent derivatives . The mechanism often involves the inhibition of ergosterol synthesis in fungal cell membranes.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various bacterial strains. Studies have shown that modifications in the structure can lead to enhanced activity against Gram-positive and Gram-negative bacteria. For example, similar compounds have been reported to inhibit bacterial growth effectively at low concentrations .

Anticancer Potential

Mercapto-substituted 1,2,4-triazoles have been noted for their chemopreventive and chemotherapeutic effects. Research has indicated that these compounds can inhibit cancer cell proliferation in various cancer types, including breast and colon cancers. For instance, one derivative showed an IC50 value of 27.3 µM against T47D breast cancer cells .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to interact with fungal enzymes by forming hydrogen bonds and hydrophobic interactions with active sites.
  • Cell Membrane Disruption : The presence of the triazole ring may facilitate interactions with lipid membranes, leading to increased permeability and cell death in pathogens.

Study 1: Antifungal Efficacy

A comparative study evaluated various triazole derivatives for antifungal activity against Candida species. The compound was found to be more effective than standard antifungal agents like ketoconazole.

Study 2: Anticancer Activity

A series of experiments assessed the cytotoxic effects of related triazole compounds on different cancer cell lines. Results indicated that modifications in substituents significantly influenced anticancer activity, suggesting potential for further development in cancer therapeutics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.